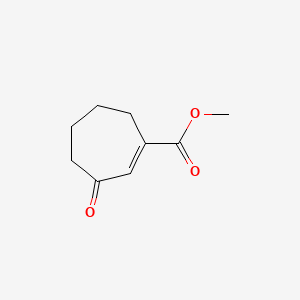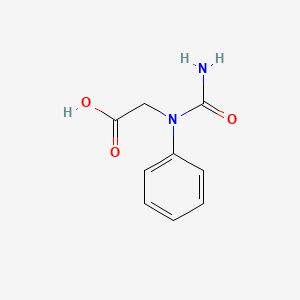
N-Carbamoyl-N-phenylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Carbamoyl-N-phenylglycine can be synthesized through the carbamoylation of amino acids using potassium cyanate . This method involves the reaction of amino acids with potassium cyanate under controlled conditions to produce N-carbamoyl derivatives.
Industrial Production Methods: The industrial production of this compound often involves the use of microbial transformations. For example, the production of D-amino acids using hydantoinase is a well-established method . This process involves the use of microbial enzymes to catalyze the conversion of precursor molecules into the desired product.
Chemical Reactions Analysis
Types of Reactions: N-Carbamoyl-N-phenylglycine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Substitution: This reaction can involve the replacement of the carbamoyl group with other functional groups using appropriate reagents.
Major Products Formed: The major products formed from these reactions include enantiomerically pure amino acids, ammonia, and carbon dioxide .
Scientific Research Applications
Chemistry: N-Carbamoyl-N-phenylglycine is used in the synthesis of optically pure amino acids, which are important building blocks in organic chemistry .
Biology: In biological research, this compound is used to study enzyme kinetics and the mechanisms of enzyme-catalyzed reactions .
Industry: In industrial applications, this compound is used in the production of various chemicals and intermediates .
Mechanism of Action
The mechanism of action of N-Carbamoyl-N-phenylglycine involves the activation of a water molecule by a proton shuffle glutamic residue, forming a hydroxyl group that produces a nucleophilic attack on the carbonyl carbon in the carbamoyl group . This reaction results in the hydrolysis of the compound into its constituent amino acids.
Comparison with Similar Compounds
- N-Carbamoyl-D-phenylglycine
- N-Carbamoyl-D-p-hydroxyphenylglycine
- N-Carbamoyl-D-methionine
- N-Carbamoyl-D-tryptophan
Uniqueness: N-Carbamoyl-N-phenylglycine is unique due to its specific structural configuration and the presence of a phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
51989-39-0 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(N-carbamoylanilino)acetic acid |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11(6-8(12)13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,14)(H,12,13) |
InChI Key |
RKYHFLJACVNDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


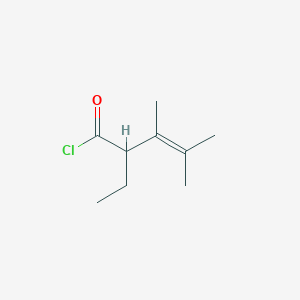

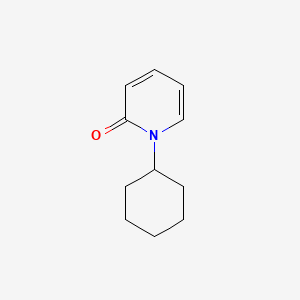
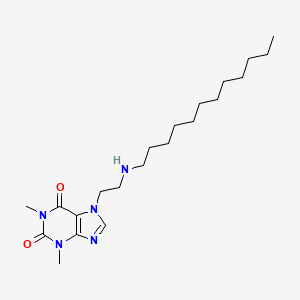
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)
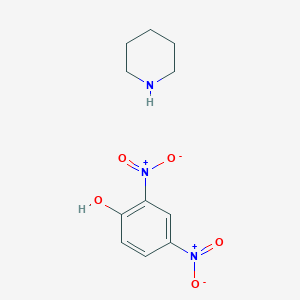

![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)

![Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate](/img/structure/B14652443.png)
![Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate](/img/structure/B14652447.png)
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)

